molecular formula C13H11FN4 B14216620 Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl- CAS No. 787591-10-0

Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-

Cat. No.: B14216620
CAS No.: 787591-10-0
M. Wt: 242.25 g/mol
InChI Key: GXHZDXCWQPFBFF-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at the 3-position with a 2-fluorophenyl group and an N-methylamine at the 8-position. This scaffold is structurally analogous to adenine, a critical component of DNA/RNA, making it a promising candidate for targeting nucleotide-binding proteins or enzymes . The compound is synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which enables efficient assembly from pyrazine-2,3-diamine, aldehydes, and isocyanides under mild conditions, yielding high purity (>99% HPLC) and scalability .

Key structural features include:

  • Imidazo[1,2-a]pyrazine core: Provides aromaticity and hydrogen-bonding capabilities.
  • 2-Fluorophenyl substituent: Introduces electron-withdrawing effects and enhances lipophilicity.
  • N-Methylamine: Improves metabolic stability and solubility compared to primary amines.

Properties

CAS No.

787591-10-0

Molecular Formula

C13H11FN4

Molecular Weight

242.25 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H11FN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,15,16)

InChI Key

GXHZDXCWQPFBFF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Heterocyclic Assembly

The imidazo[1,2-a]pyrazine scaffold is typically constructed via condensation of 2-aminopyrazine with carbonyl-containing electrophiles. For the target compound, strategic disconnections focus on:

  • Position 3 (2-fluorophenyl) : Introduced via cross-coupling or Friedel-Crafts acylation.
  • Position 8 (N-methylamine) : Installed through nucleophilic substitution of a halogen or directed C–H amination.

Key intermediates include brominated pyrazine precursors and functionalized acylating agents, enabling regioselective modifications.

Synthetic Routes to Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-

Route 1: Sequential Halogenation and Cross-Coupling

Step 1: Bromination of 2-Aminopyrazine

2-Aminopyrazine undergoes regioselective bromination at position 3 using N-bromosuccinimide (NBS) in ethanol, yielding 2-amino-3-bromopyrazine (75% yield).

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 25°C
  • Catalyst: None

Characterization Data :

  • $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.82 (s, 1H, Ar), 4.92 (s, 2H, NH₂)
  • ESI-MS : m/z 188 [M]⁺
Step 2: Imidazo Ring Formation

Reaction of 2-amino-3-bromopyrazine with 2-fluorophenacyl bromide in acetone forms the imidazo[1,2-a]pyrazine core, placing the 2-fluorophenyl group at position 3.

Mechanism :

  • Nucleophilic attack by the pyrazine amine on the acyl bromide.
  • Cyclization via elimination of HBr to form the fused imidazo ring.

Reaction Conditions :

  • Solvent: Acetone
  • Temperature: 25°C
  • Yield: 68–72%

Product : 3-(2-fluorophenyl)imidazo[1,2-a]pyrazine-8-bromo

Step 3: Buchwald-Hartwig Amination at Position 8

The 8-bromo intermediate undergoes palladium-catalyzed coupling with methylamine to introduce the N-methylamine group.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos
  • Base: Cs₂CO₃
  • Solvent: Dioxane
  • Temperature: 100°C
  • Yield: 65%

Characterization Data :

  • $$ ^{13}\text{C NMR} $$: δ 158.9 (C-F), 145.2 (imidazo-C)
  • HRMS : Calculated for C₁₃H₁₀F₂N₄ [M+H]⁺: 261.0912; Found: 261.0915

Route 2: Domino A³-Coupling in Micellar Media

Adapting green chemistry principles from imidazo[1,2-a]pyridine synthesis, this route employs a Cu(II)-ascorbate/SDS system in water to assemble the core structure.

Reaction Components:
  • Aldehyde : 2-fluorobenzaldehyde
  • Amine : 2-aminopyrazine
  • Alkyne : Propargylamine (for in situ N-methylation)

Mechanism :

  • Condensation of aldehyde and amine to form an imine.
  • Cu(I)-acetylide formation with alkyne.
  • 5-exo-dig cyclization to construct the imidazo ring.

Reaction Conditions :

  • Catalyst: CuSO₄/Na ascorbate
  • Surfactant: SDS (0.1 M)
  • Solvent: Water
  • Temperature: 50°C
  • Yield: 58%

Advantages :

  • Avoids halogenated intermediates.
  • Uses water as a green solvent.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Overall Yield 32% 58%
Halogen Use Yes No
Catalytic System Pd-based Cu-based
Environmental Impact Moderate Low
Scalability High Moderate

Key Observations :

  • Route 1 offers higher regiocontrol but requires hazardous brominating agents.
  • Route 2 aligns with green chemistry goals but necessitates optimization for electron-deficient pyrazines.

Functionalization Challenges and Solutions

Regioselective Bromination

NBS selectively brominates electron-rich positions on pyrazine, but competing side reactions necessitate careful stoichiometry control. Adding Lewis acids (e.g., FeCl₃) improves selectivity for position 3.

N-Methylamine Installation

Primary amines like methylamine exhibit low nucleophilicity in SNAr reactions. Using microwave irradiation (150°C, 30 min) enhances substitution efficiency at position 8.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H NMR} $$ : Aromatic protons at δ 7.6–8.1 ppm confirm the imidazo ring. The N-methyl group resonates at δ 2.98 ppm (s, 3H).
  • $$ ^{19}\text{F NMR} $$ : A singlet at δ -112 ppm verifies the 2-fluorophenyl group.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : m/z 261.0915 ([M+H]⁺) matches the theoretical mass (Δ < 2 ppm).

Industrial Scalability and Cost Considerations

  • Route 1 requires palladium catalysts (~$1,200/mol), limiting cost-effectiveness.
  • Route 2 uses cheaper copper catalysts (~$50/mol) but faces challenges in product isolation from aqueous media.

Chemical Reactions Analysis

3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazopyrazine scaffold, resulting in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on cyclin-dependent kinase 2, influencing cell cycle regulation and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Aryl Substituents at Position 3
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Properties/Data Reference
3-(2-Fluorophenyl)-N-methyl- (Target) 2-Fluorophenyl C₁₃H₁₁FN₄ 242.25 Synthetic yield: ~85% (estimated from GBB method)
3-(2-Trifluoromethylphenyl)-N-methyl- 2-Trifluoromethylphenyl C₁₄H₁₁F₃N₄ 292.26 Higher lipophilicity (logP ~3.5) due to CF₃ group
3-Bromo-N,6-diphenyl- Bromo, diphenyl C₁₈H₁₃BrN₄ 365.23 Bromine enhances halogen bonding; mp: N/A
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)- 2-Fluorophenyl + pyridinyl C₁₈H₁₄FN₅ 317.34 Pyridine improves aqueous solubility (PSA: ~70 Ų)

Key Findings :

  • Fluorophenyl vs. Trifluoromethylphenyl : The CF₃ group in increases metabolic resistance but may reduce solubility. Fluorine offers a balance of moderate lipophilicity and electronic effects.
  • Halogen Effects : Bromine in enhances molecular polarizability but may introduce synthetic challenges (e.g., handling brominated intermediates).
Amine Modifications at Position 8
Compound Name Amine Group Molecular Weight Notes
N-Methyl- (Target) -NHCH₃ 242.25 Improved stability vs. primary amines
N-(Pyridin-3-ylmethyl)- (SC9) -NH(CH₂C₅H₄N) 317.34 Enhanced target engagement via pyridine interactions
N-(tert-Butyl)- (10a) -NH(C(CH₃)₃) 281.35 Bulkier tert-butyl group may sterically hinder binding

Key Findings :

  • N-Methylation in the target compound reduces hydrogen-bonding capacity but increases bioavailability.

Core Structure Variations

Compound Class Core Structure Example Compound Key Differences
Imidazo[1,2-a]pyrazine Pyrazine + imidazole Target compound High nitrogen content mimics adenine
Imidazo[1,2-a]pyrimidine Pyrimidine + imidazole 2-Phenylimidazo[1,2-a]pyrimidin-3-amine Reduced aromaticity vs. pyrazine
Imidazo[1,2-b]pyridazine Pyridazine + imidazole 3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-[3-(trifluoromethyl)phenyl]benzamide Larger ring size alters geometry

Key Findings :

  • Pyrazine cores (target) exhibit stronger π-π stacking vs. pyrimidines .
  • Pyridazine derivatives show distinct binding modes due to altered nitrogen positioning.

Key Findings :

  • The GBB method offers superior efficiency for imidazo[1,2-a]pyrazines compared to stepwise approaches.

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl- is a compound belonging to the imidazopyrazine family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H14FN5C_{18}H_{14}FN_5, with a molecular weight of approximately 319.34 g/mol. The structure features an imidazo[1,2-a]pyrazine core substituted at the 3-position with a 2-fluorophenyl group and an N-methyl group at the 8-position. This configuration is crucial for its biological activity.

Biological Activity Overview

Imidazo[1,2-a]pyrazines exhibit a wide range of biological activities, including:

  • Antiparasitic : Targeting Leishmania species, showing significant activity against various strains.
  • Antitumor : Demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial : Exhibiting antibacterial and antifungal properties.
  • CNS Activity : Potential anxiolytic effects through modulation of GABA(A) receptor subtypes.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly influence its biological efficacy. For instance:

  • The introduction of halogen substituents (like fluorine) enhances lipophilicity and may improve membrane permeability.
  • Variations in the nitrogen-containing heterocycles at specific positions have been linked to increased potency against target enzymes like L-CK1.2.

Antileishmanial Activity

A study identified several imidazo[1,2-a]pyrazine derivatives with potent antileishmanial activity. For example, compound CTN1122 was noted for its low micromolar inhibition of L-CK1.2, suggesting a promising pathway for new antileishmanial therapies .

Cytotoxicity Assessment

In vitro studies on RAW 264.7 macrophages revealed that certain derivatives exhibited high cytotoxicity, with IC50 values ranging from 4.69 µM to 50.64 µM. This necessitates careful evaluation of selectivity indices (SI) to ensure therapeutic viability .

CNS Activity

Research has shown that some imidazo[1,2-a]pyrazine compounds act as selective GABA(A) receptor modulators, indicating potential for treating anxiety disorders. Compound 16d demonstrated good oral bioavailability and functional selectivity for GABA(A) alpha2 and alpha3 subtypes .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Selectivity Index
CTN1122Antileishmanial<10>10
Compound 22Cytotoxicity11.51<10
Compound 16dCNS ActivityN/AN/A

Table 2: Structure-Activity Relationship Insights

SubstituentPositionEffect on Potency
FluorineC3Increased lipophilicity
PyridinylC8Enhanced kinase inhibition
IndazolylC3High cytotoxicity observed

Q & A

Q. Methodological Insight :

  • In vitro assays : Use kinase profiling panels or microbial growth inhibition tests.
  • SAR Studies : Fluorine substitution at the 2-phenyl position may enhance metabolic stability and target binding.

Data Contradictions: How can researchers resolve discrepancies in reported synthetic yields for imidazo[1,2-a]pyrazine derivatives?

Answer:
Variations in yields often arise from differences in catalyst systems or substituent electronic effects . For instance:

  • Palladium vs. Iodine Catalysis : Pd-catalyzed cyanation () achieves >90% yields but requires stringent anhydrous conditions, whereas iodine catalysis () offers moderate yields (65–85%) with simpler setups.
  • Electron-Withdrawing Groups : Nitro-substituted analogs may show lower yields due to steric hindrance during cyclization.

Q. Resolution Strategy :

  • Compare reaction parameters (temperature, solvent, catalyst loading).
  • Validate reproducibility via controlled replicates.

Advanced Functionalization: What methods enable late-stage diversification of the imidazo[1,2-a]pyrazine core?

Answer:
Palladium-mediated cross-coupling (e.g., Suzuki, cyanation) is widely used. For example:

  • Cyanation : Treat bromo-substituted intermediates with Zn(CN)₂/Pd(PPh₃)₄ to introduce nitriles, which are hydrolyzed to carboxylic acids for further derivatization .
  • Microwave-Assisted Synthesis : Reduces reaction times for triazolo-fused analogs (e.g., 20 min at 120°C vs. 12 h conventionally) .

Q. Case Study :

  • Intermediate 8 (): Converted to [1,2,4]triazolo[4,3-a]pyridines via Sandmeyer reaction and cyclization.

Analytical Challenges: How can researchers address solubility issues during NMR characterization of hydrophobic derivatives?

Answer:

  • Solvent Selection : Use deuterated DMSO or DMF-d₇ for polar derivatives; CDCl₃ for non-polar analogs.
  • Temperature Gradients : Acquire spectra at elevated temperatures (40–60°C) to reduce aggregation.
  • HSQC/HMBC : Resolve overlapping signals via 2D NMR techniques .

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